molecular formula C20H13Cl2FN4O3 B2356531 N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-88-9

N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2356531
CAS No.: 921851-88-9
M. Wt: 447.25
InChI Key: ADHYDLBURWKLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) Source . Its primary research value lies in the investigation of JAK2-driven myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where constitutive JAK-STAT signaling is a hallmark of disease pathogenesis Source . By selectively inhibiting JAK2, this compound serves as a critical pharmacological tool for dissecting the JAK-STAT signaling pathway in cellular and animal models of these conditions. Concurrently, its potent activity against FLT3, including the internal tandem duplication (ITD) mutants frequently associated with poor prognosis in Acute Myeloid Leukemia (AML), expands its utility into a second major oncological area Source . Researchers utilize this compound to explore the therapeutic potential of dual JAK2/FLT3 inhibition, particularly in contexts of resistance to single-agent therapies or in diseases with complex oncogenic driver networks. Its mechanism provides a foundation for studying apoptosis induction, cell cycle arrest, and the disruption of proliferative signaling in hematological malignancies.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN4O3/c1-26-9-13(18(28)24-11-4-7-15(23)14(22)8-11)16-17(26)19(29)27(20(30)25-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,24,28)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHYDLBURWKLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The IUPAC name indicates the presence of chloro and fluorine substituents on phenyl rings, which are known to influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC17H14Cl2FN3O2
Molecular Weight367.21 g/mol
CAS Number1775345-25-9
SolubilitySoluble in DMSO and DMF

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with DNA : Some studies suggest that such compounds can intercalate into DNA or inhibit topoisomerases, affecting cell proliferation.
  • Antiparasitic Activity : Analogous compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria.

Anticancer Activity

A study conducted on various derivatives of pyrrolopyrimidine compounds demonstrated significant anticancer activity against different cancer cell lines. For instance:

Compound IDCell LineIC50 (μM)
10aMCF-70.064
10bA5490.115
10cHeLa0.090

The results indicate that modifications in the chemical structure can enhance potency against specific cancer types.

Antiparasitic Activity

In vitro studies have shown that similar compounds exhibit potent activity against P. falciparum. The EC50 values for various analogs are summarized below:

Compound IDEC50 (μM)Notes
8a0.23 (0.01)Effective against drug-resistant strains
8b3.55 (0.64)Lower potency observed
8c>10Ineffective

These findings highlight the potential for developing new treatments for malaria using derivatives of this compound.

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into pyrrolopyrimidine derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The study emphasized the importance of structural modifications in achieving desired biological effects.
  • Antiparasitic Research : Another study focused on the antiparasitic properties of related compounds demonstrated that specific structural features significantly impacted their effectiveness against P. falciparum. The research underscored the necessity for further exploration into these modifications to optimize therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The following table summarizes key structural differences between the target compound and related analogs from the provided evidence:

Compound ID & Source Core Structure Position 3 Substitution Position 5 Substitution Position 7 Substitution Additional Features
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Methyl N-(3-chloro-4-fluorophenyl)carboxamide 2,4-dioxo
EP 4374877 A2 Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl Hydroxy, Methyl Morpholinylethoxy-phenyl Cyano-pyrimidine, trifluoromethyl
Ethyl ester analog Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Ethyl ester Dipentylamino Crystallographically characterized
CAS 346599-65-3 Pyrrolo[2,3-d]pyrimidine 4-[(3-Chloro-4-fluorophenyl)amino] Methyl Morpholinylethylcarboxamide Hydrochloride salt
compound Pyrrolo[2,3-d]pyrimidine 4-Amino-7-methyl Hydroxyacetamide 3-Fluorophenyl Stereospecific (2R) configuration

Key Observations:

  • Core Flexibility : The pyrrolo-pyrimidine core varies in ring fusion positions (e.g., [3,2-d] vs. [2,3-d]), which may alter planarity and binding interactions. For example, the [2,3-d] isomer in CAS 346599-65-3 could adopt a distinct conformation compared to the target compound’s [3,2-d] core.
  • Halogenation: The target compound’s dual chloro/fluorophenyl groups contrast with trifluoromethyl (EP 4374877 A2 ) or cyano ( ) substituents in analogs, impacting lipophilicity and electronic properties.
  • Solubility Modifiers : Morpholinyl (EP 4374877 A2 , CAS 346599-65-3 ) and hydroxyacetamide ( ) groups in analogs suggest strategies to enhance aqueous solubility, whereas the target compound relies on its carboxamide for polarity.

Physicochemical and Hypothetical Bioactivity Profiles

  • LogP Predictions : The target compound’s logP is likely higher than morpholine-containing analogs (EP 4374877 A2 ) due to its dual chloroaryl groups but lower than the ethyl ester analog ( ) due to the carboxamide’s polarity.
  • Receptor Binding: The 3-chloro-4-fluorophenyl group may mimic tyrosine or phenylalanine residues in enzyme active sites, similar to cannabinoid receptor ligands ( ). However, the absence of a thioxo group (cf. ) could reduce tautomerization-driven binding interactions.

Preparation Methods

Cyclization Strategies for Pyrrolo[3,2-d]Pyrimidine Core Formation

The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed via acid- or base-mediated cyclization of pyrimidine precursors. A common route involves reacting 6-chloropyrimidine derivatives with methyl glycinate under reflux conditions to form intermediates that cyclize into the fused ring system. For example, Talekar and Wightman demonstrated that 4-chloropyrimidine derivatives undergo cyclization in acidic media to yield pyrrolo[2,3-d]pyrimidines. Adapting this method, the target compound’s core could be synthesized by treating 5-methyl-6-chloro-2,4-dioxopyrimidine with a pyrrole-containing amine under acidic conditions (e.g., HCl in ethanol), achieving cyclization at 80–100°C for 12–24 hours.

Key Reaction Conditions for Cyclization

Parameter Value Source
Catalyst HCl (2–3 M)
Temperature 80–100°C
Solvent Ethanol or DMF
Yield 70–85%

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

The 3-(4-chlorophenyl) and N-(3-chloro-4-fluorophenyl) substituents are introduced via Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, Duffy and Wibberley reported the use of Pd(dppf)Cl₂ to facilitate aryl boronic acid couplings with brominated pyrrolopyrimidines. In the target compound, a bromine atom at position 3 of the pyrrolopyrimidine core can undergo Suzuki coupling with 4-chlorophenylboronic acid in isopropyl alcohol/water (2:1) at 100°C for 12–15 hours. Similarly, the 7-carboxamide group is installed via nucleophilic aromatic substitution using 3-chloro-4-fluoroaniline in the presence of cesium carbonate.

Example Coupling Protocol

  • Substrate : 3-Bromo-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine
  • Reagent : 4-Chlorophenylboronic acid (1.2 equiv)
  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : Isopropyl alcohol/water (2:1)
  • Yield : 65–78%

Amide Bond Formation via Carboxyl Activation

The 7-carboxamide moiety is introduced through activation of the carboxylic acid intermediate. A two-step process is employed:

  • Oxidation : The 7-methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (4:1) at 50°C.
  • Coupling : The acid is activated with HATU or EDC and reacted with 3-chloro-4-fluoroaniline in DMF at room temperature, achieving yields of 80–90%.

Optimized Coupling Conditions

Parameter Value Source
Coupling Reagent HATU (1.1 equiv)
Base DIPEA (3 equiv)
Solvent DMF
Reaction Time 6–8 hours

Regioselective Methylation at Position 5

The 5-methyl group is introduced early in the synthesis to avoid steric hindrance during subsequent steps. Williams et al. demonstrated that treating 5-hydroxypyrrolo[3,2-d]pyrimidine with methyl iodide in the presence of K₂CO₃ in DMF at 60°C achieves quantitative methylation. For the target compound, this step is performed after cyclization but before aryl coupling to ensure regioselectivity.

Industrial-Scale Purification Techniques

Large-scale synthesis requires robust purification methods. The patent WO2016185485A2 highlights the use of agitated thin-film drying (ATFD) to remove high-boiling solvents like DMF, followed by recrystallization from ethanol/water mixtures. Chromatography is avoided in industrial settings due to cost; instead, anti-solvent crystallization (e.g., adding heptane to ethyl acetate solutions) yields >99% purity.

Purification Workflow

  • Solvent Removal : ATFD at 60–80°C under reduced pressure.
  • Crystallization : Ethanol/water (3:1) at 0–5°C for 12 hours.
  • Filtration : Buchner funnel with cellulose filter paper.
  • Drying : Vacuum oven at 40°C for 24 hours.

Challenges and Mitigation Strategies

  • Regioselectivity in Coupling Reactions : Competing reactions at positions 3 and 7 are minimized using bulky ligands (e.g., XPhos) and low temperatures.
  • Byproduct Formation : Trifluoroacetylation of intermediates (e.g., 16 in) protects reactive amines during coupling steps, reducing undesired side reactions.
  • Scale-Up Limitations : Transitioning from batch to continuous flow chemistry improves yield consistency by 15–20%.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, functionalization, and coupling. Key steps include:

Cyclization of pyrrolopyrimidine cores : Achieved via acid-catalyzed or thermal conditions using precursors like aminopyrroles and carbonyl reagents.

Introduction of substituents : Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) are added via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.

Carboxamide formation : Reaction of the core with activated carboxylic acid derivatives (e.g., acyl chlorides) under basic conditions (e.g., DIPEA in DMF).
Optimization of temperature (70–120°C), solvent polarity (DMF, THF), and catalyst (e.g., Pd(PPh₃)₄) is critical for yield improvement .

Advanced: How can reaction conditions be optimized for higher yields in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Use gradient heating (e.g., 50°C for initial coupling, 110°C for cyclization) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; switching to dichloromethane in later steps improves selectivity.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
  • In-line Purification : Employ flash chromatography or recrystallization after each step to isolate intermediates, reducing cumulative impurities .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5 ppm).
  • X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles between pyrrolopyrimidine and aryl rings .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 487.1) .

Advanced: How to address discrepancies in reported biological activities (e.g., IC₅₀ variations)?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase inhibition).
  • Structural Confirmation : Verify compound purity (≥95% by HPLC) to rule out degradants or isomers influencing activity .

Table 1: IC₅₀ Values for Related Compounds

CompoundTargetIC₅₀ (µM)Notes
Analog A (MCF-7)Cancer15Cytotoxicity observed
Analog B (COX-2)Enzyme20Moderate inhibition
Analog C (LOX-5)Enzyme18Competitive binding
Source: Adapted from

Basic: What biological targets are associated with this compound class?

Methodological Answer:
Pyrrolopyrimidine derivatives target:

  • Kinases : ATP-binding domains (e.g., EGFR, VEGFR) via competitive inhibition.
  • Apoptosis Pathways : Modulate Bcl-2/Bax ratios in cancer cells.
  • Inflammatory Enzymes : COX-2 and LOX-5 inhibition via hydrophobic interactions .

Advanced: How to design experiments to resolve conflicting enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis Analysis : Engineer kinase mutants (e.g., T790M in EGFR) to test binding affinity changes.
  • Structural Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and validate with X-ray data .

Basic: What protocols ensure compound purity and stability?

Methodological Answer:

  • HPLC Analysis : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >200°C).
  • Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.